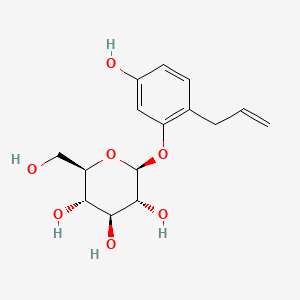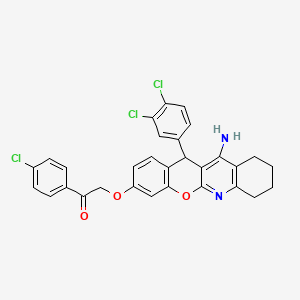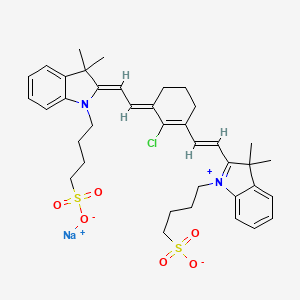
2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside is a phenylpropanoid glycoside, a type of compound commonly found in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside typically involves the glycosylation of 2, 4-dihydroxy-allylbenzene with a suitable glucopyranosyl donor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .
Industrial Production Methods: The use of biocatalysts or enzymatic methods may also be explored for more sustainable production .
Chemical Reactions Analysis
Types of Reactions: 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the behavior of phenylpropanoid glycosides.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Its phenylpropanoid structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
2, 4-Dihydroxybenzaldehyde: Shares the phenylpropanoid structure but lacks the glucopyranoside moiety.
2, 4-Dihydroxybenzoic Acid: Similar structure but with a carboxyl group instead of the allyl group.
2, 4-Dihydroxy-allylbenzene: Lacks the glucopyranoside moiety but shares the allylbenzene structure.
Uniqueness: 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside is unique due to its combination of phenylpropanoid and glucopyranoside structures, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its similar compounds .
Properties
Molecular Formula |
C15H20O7 |
|---|---|
Molecular Weight |
312.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(5-hydroxy-2-prop-2-enylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H20O7/c1-2-3-8-4-5-9(17)6-10(8)21-15-14(20)13(19)12(18)11(7-16)22-15/h2,4-6,11-20H,1,3,7H2/t11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
ANCSIDCBACHRNC-UXXRCYHCSA-N |
Isomeric SMILES |
C=CCC1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)




![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)

